![molecular formula C90H108O6 B12626500 2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene CAS No. 921937-77-1](/img/structure/B12626500.png)
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene is a compound known for its unique structural properties and applications in various scientific fields. It features a hexagonal fused triphenylene core with six n-hexyloxy side chains symmetrically distributed at the 2,3,6,7,10,11-positions. These side chains enhance the solubility of the compound in organic solvents and increase the electron density of the triphenylene core .
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene typically involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the triphenylene coreThe reaction conditions often include the use of catalysts and solvents to facilitate the coupling and substitution reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triphenylene derivatives.
Substitution: The hexyloxy side chains can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a model molecule for studying discotic liquid crystals and their properties.
Biology: The compound’s ability to form ordered structures makes it useful in the study of biological membranes and molecular interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its solubility and structural properties.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene involves its ability to self-organize into columnar structures. The hexyloxy side chains promote solubility and enhance electron density, facilitating charge transport in electronic applications. The molecular targets and pathways involved include interactions with other molecules in the formation of liquid crystalline phases and the promotion of charge mobility in electronic devices .
Comparison with Similar Compounds
2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene is unique due to its specific arrangement of hexyloxy side chains and its ability to form stable columnar phases. Similar compounds include:
2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene: Similar in structure but with sulfanyl side chains, affecting its photophysical properties.
2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene: A closely related compound with similar solubility and electron density properties.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
921937-77-1 |
|---|---|
Molecular Formula |
C90H108O6 |
Molecular Weight |
1285.8 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(2-hexoxyphenyl)triphenylene |
InChI |
InChI=1S/C90H108O6/c1-7-13-19-37-55-91-85-49-31-25-43-67(85)73-61-79-80(62-74(73)68-44-26-32-50-86(68)92-56-38-20-14-8-2)82-64-76(70-46-28-34-52-88(70)94-58-40-22-16-10-4)78(72-48-30-36-54-90(72)96-60-42-24-18-12-6)66-84(82)83-65-77(71-47-29-35-53-89(71)95-59-41-23-17-11-5)75(63-81(79)83)69-45-27-33-51-87(69)93-57-39-21-15-9-3/h25-36,43-54,61-66H,7-24,37-42,55-60H2,1-6H3 |
InChI Key |
NBYIUMCTATUSFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6OCCCCCC)C7=CC=CC=C7OCCCCCC)C8=CC=CC=C8OCCCCCC)C9=CC=CC=C9OCCCCCC)C1=CC=CC=C1OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
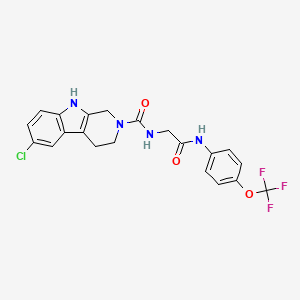
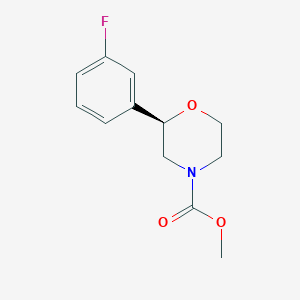
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
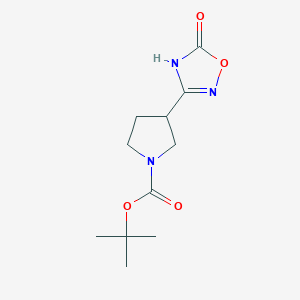
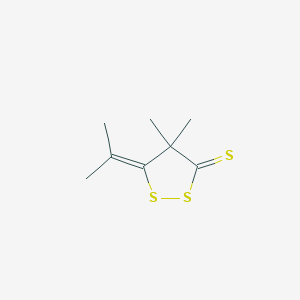

![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)

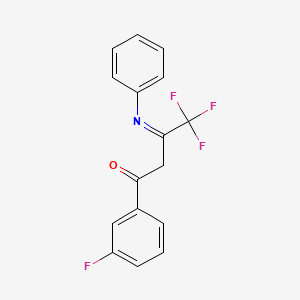
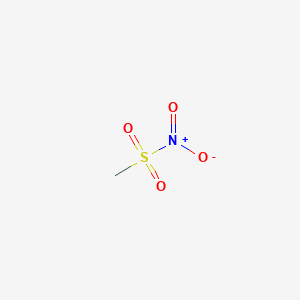
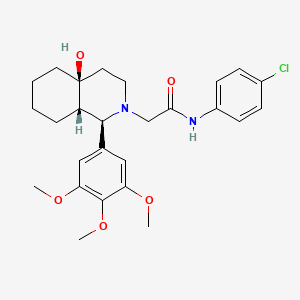
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)
